molecular formula C9H9ClO3 B2602897 (R)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate CAS No. 153294-00-9

(R)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate

Cat. No.: B2602897
CAS No.: 153294-00-9
M. Wt: 200.62
InChI Key: CPEZVACFWJSZNE-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action for “®-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate” is not specified in the search results. It’s worth noting that its role as an intermediate in the synthesis of Solabegron Hydrochloride suggests it may be involved in reactions related to the function of β3-adrenergic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate typically involves the esterification of ®-3-chloromandelic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of ®-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate is unique due to its specific stereochemistry, which can impart distinct biological activity and selectivity in chemical reactions compared to its racemic or other analogs .

Properties

IUPAC Name

methyl (2R)-2-(3-chlorophenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEZVACFWJSZNE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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